molecular formula C32H44F3NO5 B585332 Etofenamate Myristate CAS No. 81427-99-8

Etofenamate Myristate

Cat. No.: B585332
CAS No.: 81427-99-8
M. Wt: 579.701
InChI Key: VHVINFXBMACYKH-UHFFFAOYSA-N
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Description

Etofenamate Myristate is a derivative of etofenamate, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of musculoskeletal pain and inflammation. This compound is characterized by its molecular formula C32H44F3NO5 and a molecular weight of 579.69 g/mol . This compound is known for its enhanced lipophilicity, which improves its ability to penetrate the skin and deliver therapeutic effects.

Scientific Research Applications

Etofenamate Myristate has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Etofenamate Myristate is a non-steroidal anti-inflammatory drug (NSAID) used to treat muscle and joint pain . The primary targets of this compound are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

This compound works by inhibiting the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever.

Biochemical Pathways

By inhibiting the COX enzymes, this compound disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This results in downstream effects such as reduced inflammation and pain .

Pharmacokinetics

It is known that the bioavailability of this compound is low compared to other nsaids

Result of Action

The inhibition of prostaglandin production by this compound leads to a reduction in inflammation and pain. Clinical studies have shown that this compound can improve pain and reduce inflammation in patients with musculoskeletal disorders, including blunt injuries and rheumatic diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the local environment can affect the stability and efficacy of the drug. Additionally, the presence of other drugs can also influence the action of this compound through drug-drug interactions . .

Biochemical Analysis

Biochemical Properties

It is known to be used in proteomics research , suggesting that it may interact with proteins and other biomolecules.

Cellular Effects

It is known to be used in proteomics research , suggesting that it may have effects on various types of cells and cellular processes.

Molecular Mechanism

It is known to be used in proteomics research , suggesting that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known to be used in proteomics research , suggesting that it may have effects over time in laboratory settings, including potential effects on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known to be used in proteomics research , suggesting that it may have effects at different dosages in animal models, including potential threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is known to be used in proteomics research , suggesting that it may be involved in metabolic pathways, including potential interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.

Transport and Distribution

It is known to be used in proteomics research , suggesting that it may be transported and distributed within cells and tissues, including potential interactions with transporters or binding proteins, and effects on its localization or accumulation.

Subcellular Localization

It is known to be used in proteomics research , suggesting that it may have a specific subcellular localization, and effects on its activity or function, including potential targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Etofenamate Myristate involves the esterification of etofenamate with myristic acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Etofenamate Myristate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Etofenamate Myristate stands out due to its enhanced lipophilicity, which improves its ability to penetrate the skin and deliver therapeutic effects more efficiently than its parent compound and other similar NSAIDs .

Properties

IUPAC Name

2-(2-tetradecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-20-30(37)40-23-21-39-22-24-41-31(38)28-18-13-14-19-29(28)36-27-17-15-16-26(25-27)32(33,34)35/h13-19,25,36H,2-12,20-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVINFXBMACYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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